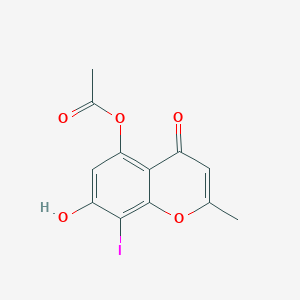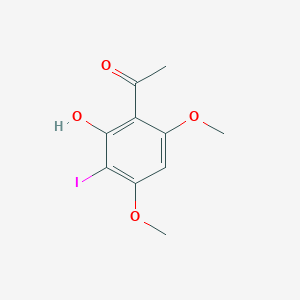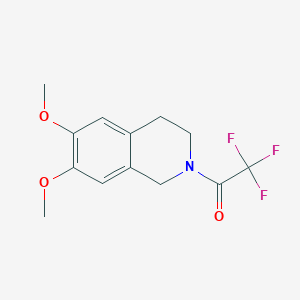
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, it has been shown to have antioxidant activity, which may contribute to its radioprotective effects.
実験室実験の利点と制限
One advantage of using 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine in lab experiments is its potential as an anticancer drug. Its ability to induce apoptosis and inhibit cell growth makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications as an anticancer drug. Another direction is to study its potential use as a radioprotective agent, particularly in the context of cancer treatment. Additionally, further research could be done to optimize its synthesis method and improve its efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a promising compound that has potential applications in scientific research. Its synthesis method has been studied and its potential applications as an anticancer drug and radioprotective agent have been explored. Further research is needed to fully understand its mechanism of action and optimize its potential as a therapeutic agent.
合成法
The synthesis of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine can be achieved through various methods. One such method involves the reaction of 2,4-dimethylpyrimidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydrosulfide to yield 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine.
科学的研究の応用
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage to DNA.
特性
製品名 |
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine |
|---|---|
分子式 |
C9H13N3OS |
分子量 |
211.29 g/mol |
IUPAC名 |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 |
InChIキー |
JPICUKQGANKSSM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N(C)C |
正規SMILES |
CC1=NC(=NC=C1)SCC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)




![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)



![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)